

Physical and chemical properties of 2-Methyl diphenyl sulfide

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Compound of Interest

Compound Name: 2-Methyl diphenyl sulfide

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An In-Depth Technical Guide to 2-Methyl Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Methyl diphenyl sulfide**, also known as phenyl o-tolyl sulfide. This document summarizes its key characteristics, experimental protocols for its synthesis and analysis, and explores its chemical behavior.

Core Physical and Chemical Properties

2-Methyl diphenyl sulfide is an aromatic sulfide characterized by a phenyl group and a 2-methylphenyl (o-tolyl) group linked by a sulfur atom. Its core properties are summarized in the table below.

Property	Value	Reference
CAS Number	13963-35-4	[1] [2]
Molecular Formula	C ₁₃ H ₁₂ S	[2]
Molecular Weight	200.3 g/mol	[2]
Appearance	Colorless to light yellow liquid	[3]
Melting Point	-34 °C	[3]
Boiling Point	289.3 °C at 760 mmHg	[3]
Solubility	Soluble in organic solvents like alcohols and ethers; slightly soluble in water.	[3]

Synthesis and Experimental Protocols

The synthesis of **2-Methyl diphenyl sulfide** can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being a common and efficient approach.

Palladium-Catalyzed C-S Cross-Coupling

A general and robust method for the synthesis of **2-Methyl diphenyl sulfide** involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-bromotoluene or 2-iodotoluene) with thiophenol.[\[4\]](#)

Experimental Protocol:

Materials:

- 2-halotoluene (e.g., 2-bromotoluene)
- Thiophenol
- Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
- Phosphine ligand (e.g., Xantphos)

- Base (e.g., Cesium Carbonate, Cs_2CO_3)
- Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
- Add the anhydrous solvent, followed by the 2-halotoluene and thiophenol.
- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (usually several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **2-Methyl diphenyl sulfide**.

Experimental Workflow:

General Workflow for Palladium-Catalyzed Synthesis

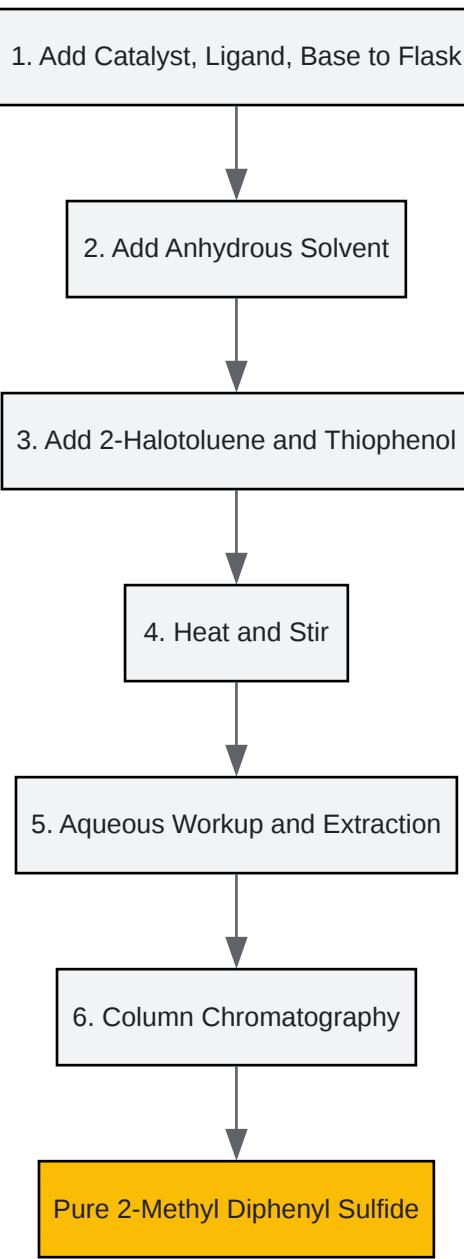
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Figure 1: General workflow for the palladium-catalyzed synthesis of **2-Methyl diphenyl sulfide**.

Spectroscopic Characterization

The structure of **2-Methyl diphenyl sulfide** can be confirmed using various spectroscopic techniques. While specific spectra for this compound are not readily available in public

databases, the expected spectral characteristics can be inferred from data on similar substituted diphenyl sulfides.[\[5\]](#)[\[6\]](#)

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.1-2.5 ppm. The aromatic protons will appear as a complex multiplet in the region of δ 7.0-7.5 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around δ 20-25 ppm. The aromatic carbons will resonate in the region of δ 125-140 ppm. The carbon attached to the sulfur atom is expected to be deshielded.

3.2. Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups above 3000 cm^{-1} and around $2900\text{-}3000\text{ cm}^{-1}$, respectively. Aromatic C=C stretching vibrations will be observed in the $1450\text{-}1600\text{ cm}^{-1}$ region. The C-S stretching vibration typically appears as a weak band in the $600\text{-}800\text{ cm}^{-1}$ region.[\[7\]](#)[\[8\]](#)

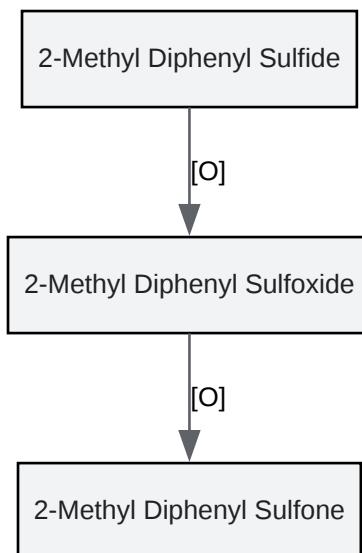
3.3. Mass Spectrometry (MS) In the mass spectrum, the molecular ion peak (M^+) would be observed at $m/z = 200$. Fragmentation patterns would likely involve the loss of the methyl group ($\text{M}-15$), cleavage of the C-S bonds, and fragmentation of the aromatic rings.[\[9\]](#)

Chemical Reactivity

The chemical reactivity of **2-Methyl diphenyl sulfide** is primarily dictated by the presence of the sulfide linkage and the two aromatic rings.

4.1. Oxidation The sulfur atom in **2-Methyl diphenyl sulfide** can be readily oxidized to form the corresponding sulfoxide and sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (mCPBA).[\[10\]](#)[\[11\]](#) The reaction proceeds in a stepwise manner, with the sulfoxide being the intermediate product.

Oxidation of 2-Methyl Diphenyl Sulfide

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